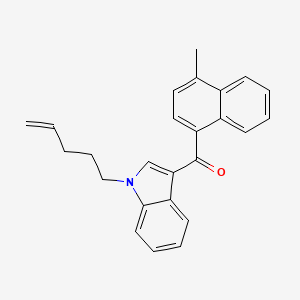

JWH 122 N-(4-pentenyl) analog

Übersicht

Beschreibung

JWH 122 N-(4-pentenyl) analog is a synthetic cannabinoid that is structurally related to JWH 122. The primary difference between the two compounds is the presence of a terminal double bond on the acyl chain in the N-(4-pentenyl) analog. This compound is also structurally related to the cannabimimetic MAM2201 . Synthetic cannabinoids like this compound are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.

Vorbereitungsmethoden

The synthesis of JWH 122 N-(4-pentenyl) analog involves several steps. The starting material is typically a substituted indole, which undergoes a series of reactions to form the final product. The synthetic route includes:

Formation of the indole core: This step involves the cyclization of a suitable precursor to form the indole ring.

Substitution on the indole ring: The indole ring is then functionalized with various substituents, including the naphthoyl group.

Introduction of the pentenyl chain:

Industrial production methods for synthetic cannabinoids like this compound typically involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

JWH 122 N-(4-pentenyl) analog undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the naphthoyl group. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

- Reference Standard : JWH 122 N-(4-pentenyl) analog serves as a reference standard in analytical chemistry. It is crucial for the identification and quantification of synthetic cannabinoids in biological samples, particularly in forensic toxicology and drug testing .

- Gas Chromatography-Mass Spectrometry : Studies have successfully employed gas chromatography-mass spectrometry (GC-MS) to analyze the presence and concentration of this compound in various matrices, providing reliable data on its pharmacokinetics .

Biological Studies

- Mechanism of Action : The compound interacts with cannabinoid receptors, exhibiting potent agonistic activity. Its binding affinities are significantly higher than those of Δ9-tetrahydrocannabinol (THC), suggesting substantial pharmacological effects that warrant further investigation .

- Effects on Cellular Processes : Research into the biological effects of synthetic cannabinoids like this compound has revealed insights into their impact on cellular signaling pathways, which could inform therapeutic applications .

Medical Research

- Therapeutic Potential : There is ongoing research into the potential therapeutic applications of synthetic cannabinoids. Understanding the pharmacodynamics and pharmacokinetics of this compound can contribute to developing new treatments for conditions such as chronic pain, anxiety disorders, and other conditions where cannabinoids may provide relief .

- Toxicological Studies : Investigations into the toxicological profiles of this compound are critical for assessing safety in potential therapeutic contexts. Current data indicate that while it has been used recreationally, comprehensive studies are needed to evaluate long-term effects and safety profiles .

Forensic Applications

- Forensic Markers : The compound can serve as a forensic marker for identifying synthetic cannabinoids in drug-related investigations. Its structural uniqueness compared to other cannabinoids aids in distinguishing it from other substances in toxicological analyses .

- Case Studies : Several documented cases have illustrated the use of this compound in driving under the influence cases, highlighting its relevance in forensic science and law enforcement .

Wirkmechanismus

JWH 122 N-(4-pentenyl) analog exerts its effects by binding to cannabinoid receptors in the body. It displays high affinities for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). The binding of the compound to these receptors activates various signaling pathways, leading to its physiological and pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

JWH 122 N-(4-pentenyl) analog is structurally similar to several other synthetic cannabinoids, including:

JWH 122: The primary difference is the presence of a terminal double bond on the acyl chain in the N-(4-pentenyl) analog.

MAM2201: This compound is also structurally related to this compound and shares similar properties.

JWH 018: Another synthetic cannabinoid with a similar structure but different substituents on the indole ring

The uniqueness of this compound lies in its specific structural modifications, which may result in different binding affinities and pharmacological effects compared to other synthetic cannabinoids.

Biologische Aktivität

JWH 122 N-(4-pentenyl) analog is a synthetic cannabinoid that belongs to the naphthoylindole class, closely related to JWH 122. This compound exhibits significant biological activity, particularly as an agonist at cannabinoid receptors CB1 and CB2. Understanding its pharmacological effects, receptor affinities, and potential health risks is crucial for both forensic and therapeutic contexts.

The this compound differs from JWH 122 by the presence of a terminal double bond in the acyl chain. This structural modification may influence its binding affinity and biological effects. The compound primarily acts as a potent agonist at the CB1 receptor, with a reported binding affinity (Ki) of approximately 0.69 nM, while its affinity for the CB2 receptor is around 1.2 nM .

Pharmacological Effects

Research indicates that JWH 122 and its analogs exhibit effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Studies show that these compounds can significantly affect heart rate and blood pressure, with acute effects observable shortly after administration .

Key Findings:

- Binding Affinity : this compound has a binding affinity at CB1 receptors that is significantly higher than that of THC, approximately 60 times greater for JWH 122 .

- Physiological Effects : The compound has been shown to elicit cardiovascular responses, including increased heart rate and altered blood pressure profiles .

- Metabolism : The primary metabolites identified include N-4-hydroxylated and N-5-hydroxylated forms, which are critical for understanding its pharmacokinetics and potential toxicity .

Case Studies

A pilot study involving controlled administration of JWH 122 indicated that peak plasma concentrations were reached approximately 20 minutes post-consumption, with significant declines thereafter . The study also highlighted the importance of analyzing oral fluid samples to monitor the presence of synthetic cannabinoids and their metabolites in users.

Table: Summary of Pharmacokinetic Data

| Compound | Peak Concentration (ng/mL) | Time to Peak (min) | Duration of Detectability (h) |

|---|---|---|---|

| JWH 122 | 4.00 | 20 | 3 |

| JWH 210 | 8.10 | 20 | Not specified |

| UR-144 | 7.40 | 20 | Not specified |

Toxicological Considerations

Despite its high binding affinity, the toxicological profile of JWH 122 N-(4-pentenyl) remains largely undocumented. However, related studies on other synthetic cannabinoids have reported severe adverse effects, including acute intoxication cases leading to hospitalization . The lack of comprehensive data necessitates caution in its use, particularly given its presence in recreational drug mixtures.

Eigenschaften

IUPAC Name |

(4-methylnaphthalen-1-yl)-(1-pent-4-enylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h3,5-8,10-15,17H,1,4,9,16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRCMNJZLRNCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017184 | |

| Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445577-68-3 | |

| Record name | (4-Methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-METHYLNAPHTHALEN-1-YL)(1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH1D2HW5SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.